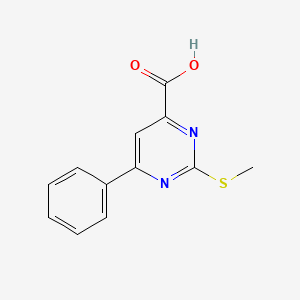

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEWCKMACVHCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 244.30 g/mol

- Structural Features : The compound features a pyrimidine ring with a methylthio group and a phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 64 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action :

The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may interfere with key signaling pathways involved in cancer cell survival.

Case Studies

-

Study on Antimicrobial Effects :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound effectively inhibited the growth of resistant strains, highlighting its potential use in treating infections caused by multidrug-resistant organisms. -

Evaluation of Anticancer Properties :

In another study published in Journal of Medicinal Chemistry, the compound was tested on human breast cancer cell lines. The findings revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Pharmacological Relevance

- Elafibranor Intermediate: The methylthio and phenyl groups in this compound contribute to its role as a precursor in synthesizing Elafibranor, leveraging the sulfur atom’s electron-donating properties for downstream reactions .

- Chlorinated Analogs : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibits higher electrophilicity due to the chlorine atom, making it suitable for nucleophilic substitution reactions in medicinal chemistry .

Physicochemical Properties

- Solubility : The hydroxyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid enhances water solubility (~15 mg/mL) compared to the hydrophobic methylthio analog (<5 mg/mL) .

- Stability : The dihydro structure of 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid reduces aromatic stability but improves resistance to oxidation .

Métodos De Preparación

Pyrimidine Ring Construction

- The condensation typically involves heating a β-dicarbonyl compound (such as an acetoacetate derivative) with guanidine or its derivatives under alkaline or acidic conditions to yield the pyrimidine core.

Methylthio Group Introduction

- Nucleophilic substitution is performed using methylthiolating agents like methylthiolate salts or methylthiol under controlled temperature and solvent conditions to achieve selective substitution at the 2-position.

Phenyl Substitution via Suzuki-Miyaura Coupling

- The halogenated pyrimidine intermediate (often brominated or chlorinated at the 6-position) is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base such as potassium carbonate, and an appropriate solvent like toluene or DMF.

- Typical reaction temperatures range from 80°C to 110°C, with reaction times varying from several hours to overnight.

Carboxylation by Minisci-Type Radical Alkoxycarbonylation

- A notable method for introducing the carboxyl group at the 4-position involves a Minisci reaction, a radical-mediated homolytic alkoxycarbonylation of halogenated pyrimidines.

- This process uses alkyl pyruvates treated with hydrogen peroxide to generate alkoxycarbonyl radicals in the presence of iron(II) sulfate and acidic conditions.

- The reaction is often conducted in biphasic solvent systems such as toluene-water or dichloromethane-water to enhance regioselectivity and suppress polysubstitution.

- High regioselectivity for the 4-position is achieved, with yields of ethyl 5-bromopyrimidine-4-carboxylate reaching up to 62% under optimized conditions.

- This method is scalable and has been demonstrated to produce gram-scale quantities suitable for further synthetic applications (e.g., synthesis of kinase inhibitors).

Comparative Data on Alkoxycarbonylation Conditions

| Entry | Alkyl Pyruvate Used | Solvent System | Conversion (%) | Product Selectivity (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl pyruvate | Toluene–H2O | 85 | 75 (4-position) | 44 |

| 2 | Ethyl pyruvate | Toluene–H2O | 89 | 81 (4-position) | 62 |

| 3 | Ethyl pyruvate | CH2Cl2–H2O | 83 | 81 | Not determined |

| 4 | Ethyl pyruvate | AcOH–H2O | 87 | 56 | Not determined |

| 5 | Ethyl pyruvate | Water only | Significantly lower | - | - |

Data adapted from radical alkoxycarbonylation studies on 5-bromopyrimidine derivatives.

Industrial and Research Considerations

Process Optimization:

Industrial synthesis optimizes these routes by employing continuous flow reactors and advanced purification techniques to maximize yield and purity while minimizing waste.Regioselectivity and Polysubstitution Control:

The use of biphasic solvent systems and careful control of radical generation conditions is critical to avoid polysubstitution and achieve high regioselectivity at the 4-position.Scalability:

The Minisci alkoxycarbonylation method has been demonstrated at scales exceeding 10 grams with consistent yields, making it viable for pharmaceutical intermediate production.

Summary Table of Preparation Steps

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrimidine ring formation | Condensation | β-Dicarbonyl compound + Guanidine derivative | Formation of pyrimidine core |

| Methylthio group introduction | Nucleophilic substitution | Methylthiolating agent | Selective substitution at 2-position |

| Phenyl group introduction | Suzuki-Miyaura coupling | Phenylboronic acid, Pd catalyst, base | Arylation at 6-position |

| Carboxyl group introduction | Minisci radical alkoxycarbonylation | Alkyl pyruvate + H2O2, FeSO4, acidic biphasic solvent | Regioselective carboxylation at 4-position |

Q & A

Basic: What are the common synthetic routes for 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of substituted benzaldehydes with thiourea or cyanoacetate derivatives under basic conditions to form the pyrimidine ring .

Functionalization : Introduction of the methylthio group via nucleophilic substitution (e.g., using methanethiol or methylthio-reagents) at the 2-position .

Carboxylic Acid Introduction : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ under acidic conditions .

Key Considerations :

- Use palladium catalysts for regioselective coupling of phenyl groups .

- Optimize temperature (80–120°C) and solvent (DMF or THF) for cyclization efficiency .

Basic: How is this compound characterized to confirm its structure?

Answer:

A combination of spectroscopic and analytical methods is employed:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl at C6, methylthio at C2) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 287.05 for C₁₂H₁₀N₂O₂S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Validation : Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI/SMILES) .

Advanced: How can computational methods optimize reaction conditions for its synthesis?

Answer:

Quantum chemical calculations and reaction path searches (e.g., via DFT) are used to:

Predict Transition States : Identify energy barriers for cyclization or substitution steps .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to stabilize intermediates .

Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .

Case Study : ICReDD’s workflow integrates computational predictions with automated experimental validation, reducing trial-and-error by 40% .

Advanced: How do researchers resolve contradictory spectral data for this compound?

Answer:

Contradictions (e.g., unexpected NMR shifts) are addressed via:

Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups .

Isotopic Labeling : Use ¹³C-labeled precursors to trace regiochemical outcomes .

Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .

Basic: What are the typical reactivity patterns of this compound?

Answer:

Key reactions include:

- Nucleophilic Substitution : Replacement of the methylthio group (C2) with amines or thiols under basic conditions .

- Decarboxylation : Thermal or acidic removal of the carboxylic acid group (C4) to yield pyrimidine derivatives .

- Oxidation : Conversion of the methylthio group to sulfoxide/sulfone using H₂O₂ or mCPBA .

Advanced: What strategies are used to study its enzyme inhibition mechanisms?

Answer:

In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based activity assays .

Molecular Docking : Simulate binding interactions (e.g., with ATP-binding pockets) using AutoDock or Schrödinger .

Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenyl → pyridyl) to correlate structure with inhibitory potency .

Basic: How is regioselectivity achieved during functional group introduction?

Answer:

- Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid) to orient electrophilic attacks at specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., C4 acid as an ester) during substitution reactions .

Advanced: How do researchers address solubility challenges in biological assays?

Answer:

- Prodrug Design : Convert the carboxylic acid to ester or amide derivatives for enhanced membrane permeability .

- Co-Solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability .

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to solubilize hydrophobic analogs .

Basic: What are its potential biological targets based on structural analogs?

Answer:

Analog studies suggest activity against:

- Kinases : ATP-binding domains due to pyrimidine’s resemblance to purine bases .

- 5-Lipoxygenase (5-LOX) : Inhibition via thioether interactions, reducing leukotriene synthesis .

- Microbial Enzymes : Disruption of folate biosynthesis in bacteria .

Advanced: How is compound stability assessed under experimental conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–80°C), light, or pH extremes, followed by HPLC monitoring .

- Kinetic Stability Assays : Measure half-life in buffer or serum using LC-MS .

- Computational Predictions : Calculate bond dissociation energies (BDEs) to identify labile groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.